(1R,2R)-2-Aminocyclohexanecarboxylic acid (trans-ACHC) is a highly constrained, enantiopure alicyclic β-amino acid that serves as a cornerstone building block in modern chemoinformatics, foldamer design, and organocatalysis [1]. Featuring a rigid cyclohexane backbone, it uniquely enforces a high degree of conformational preorganization. In procurement contexts, it is primarily sourced for the synthesis of β-peptides, where it acts as a powerful promoter of the 14-helical secondary structure, and as a chiral scaffold for bifunctional organocatalysts [2]. Its exceptional ability to stabilize predictable three-dimensional architectures in aqueous environments makes it an essential precursor for developing proteolytically stable peptidomimetics, targeted protein-protein interaction inhibitors, and highly enantioselective catalytic systems [3].
Substituting (1R,2R)-ACHC with acyclic β-amino acids (such as β3-homologues) or alternative ring sizes (like trans-ACPC) leads to a critical loss of desired secondary structure and functional efficacy [1]. While acyclic β-amino acids can form 14-helices in organic solvents, they rapidly unfold in aqueous media unless extensively engineered with complex salt bridges. Conversely, substituting with the five-membered trans-ACPC strictly forces the backbone into a 12-helix, completely altering the spatial projection of side chains and abolishing binding affinity in 14-helix-dependent target recognition [2]. Furthermore, in asymmetric organocatalysis, the specific steric bulk and rigid chair conformation of the cyclohexane ring are required to effectively shield reaction faces; using less constrained aliphatic precursors drastically reduces enantiomeric excess and catalytic turnover [3].
In β-peptide design, maintaining helicity in water is notoriously difficult. Studies comparing β-peptides constructed with (1R,2R)-ACHC against those using acyclic β3-residues (e.g., β3-homovaline) demonstrate that ACHC-containing sequences maintain highly stable 14-helical populations in aqueous solution [1]. In contrast, acyclic β3-peptides require specialized side-chain salt bridges to achieve even partial helicity in water and remain highly sensitive to pH and ionic strength. The rigid cyclohexane ring of ACHC preorganizes the backbone torsion angles, locking the conformation independently of solvent effects [1].
| Evidence Dimension | 14-Helical Backbone Stability in Water |
| Target Compound Data | Highly stable 14-helix formation independent of pH or ionic strength |
| Comparator Or Baseline | Acyclic β3-peptides (e.g., β3-hVal/β3-hLeu) |
| Quantified Difference | ACHC maintains fully folded 14-helices in water, whereas acyclic analogs fail to fold without engineered salt bridges. |
| Conditions | Aqueous solution, CD and 2D NMR spectroscopy |
Essential for procuring building blocks for biological applications where peptidomimetics must maintain their active conformation in physiological aqueous conditions.
The choice of cycloalkane ring size dictates the macroscopic geometry of the resulting foldamer. X-ray crystallography and NMR data show that oligomers of (1R,2R)-ACHC exclusively form a 14-helix, characterized by 14-membered hydrogen-bonded rings with approximately 3.0 residues per turn[1]. When the five-membered analog trans-ACPC is substituted, the backbone is forced entirely into a 12-helix with roughly 2.5 residues per turn [1]. This difference fundamentally alters the spatial alignment of functional groups, meaning ACPC cannot be used as a drop-in replacement for ACHC when targeting 14-helix protein-protein interaction interfaces.
| Evidence Dimension | Helical Hydrogen Bond Ring Size and Pitch |
| Target Compound Data | 14-membered ring (14-helix, ~3.0 residues/turn) |
| Comparator Or Baseline | trans-ACPC (cyclopentane analog) |
| Quantified Difference | Complete shift in secondary structure from a 14-helix to a 12-helix upon changing ring size. |
| Conditions | Organic and aqueous solvent NMR / X-ray crystallography |
Buyers designing specific spatial arrangements for receptor binding must procure ACHC specifically to achieve the 14-helix geometry, as ACPC will yield an incompatible 12-helix.
(1R,2R)-ACHC is utilized as a chiral scaffold to synthesize highly effective bifunctional organocatalysts, such as chiral ureas and pyrrolidines. In benchmark asymmetric reactions, catalysts derived from ACHC routinely deliver exceptional enantiomeric excesses (>97-99% ee) even at extremely low catalyst loadings of 0.1 to 1 mol% [1]. The rigid preorganization of the trans-cyclohexane backbone creates a highly defined chiral pocket that less constrained aliphatic chiral amines cannot replicate, leading to superior stereocontrol [1].
| Evidence Dimension | Enantiomeric Excess (ee) in asymmetric catalysis |
| Target Compound Data | >97-99% ee at low catalyst loading (0.1-1 mol%) |
| Comparator Or Baseline | Unconstrained aliphatic chiral amines |
| Quantified Difference | ACHC derivatives provide near-perfect stereocontrol (>97% ee) due to rigid conformational locking. |
| Conditions | Bifunctional organocatalytic asymmetric reactions (e.g., retro-aldol, Michael additions) |
For process chemists and catalyst designers, procuring enantiopure (1R,2R)-ACHC is critical to achieving the high ee required for pharmaceutical intermediate synthesis.
A primary driver for procuring alicyclic β-amino acids like (1R,2R)-ACHC is overcoming the rapid in vivo degradation of natural peptides. Incorporation of ACHC into peptide sequences confers profound proteolytic stability [1]. Studies comparing ACHC-containing foldamers to their natural α-peptide counterparts demonstrate that the unnatural β-peptide backbone is completely resistant to common proteases. This structural immunity, combined with the retained target affinity provided by the preorganized 14-helix, makes ACHC an invaluable precursor for developing biologically active, long-acting therapeutics [1].
| Evidence Dimension | Resistance to enzymatic cleavage |
| Target Compound Data | Near complete resistance to proteolysis |
| Comparator Or Baseline | Natural α-peptides |
| Quantified Difference | Orders of magnitude increase in half-life in biological media. |
| Conditions | In vitro protease degradation assays |
Essential for pharmaceutical procurement where extending the biological half-life of peptide-based drug candidates is a primary project objective.
Driven by its unique ability to stabilize the 14-helix in aqueous media, (1R,2R)-ACHC is the premier building block for designing foldamers that mimic α-helical protein interfaces. It is procured for developing inhibitors against challenging PPI targets where precise spatial projection of side chains is required, and where acyclic β-amino acids fail to maintain structure [1].
Leveraging its rigid cyclohexane backbone and high stereocontrol, (1R,2R)-ACHC is heavily utilized as a chiral scaffold for synthesizing urea- and pyrrolidine-based organocatalysts. It is the material of choice for process chemists optimizing asymmetric reactions (e.g., retro-aldol or Michael additions) to achieve >97% enantiomeric excess at low catalyst loadings [2].
Because incorporation of (1R,2R)-ACHC confers complete resistance to enzymatic degradation, it is a critical precursor in medicinal chemistry programs aiming to convert short-lived peptide leads into viable, long-acting drug candidates. Buyers select this compound over natural α-amino acids to fundamentally solve bioavailability and half-life challenges in therapeutic development[3].
Irritant